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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzoic acid

Cat. No.: B1297651

A Comparative NMR Spectral Analysis of 4-
Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of
the NMR Spectral Features of 4-Fluoro-3-methoxybenzoic Acid Against Key Structural
Analogues.

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of 4-fluoro-3-methoxybenzoic acid. To offer a clear understanding of the
influence of its substituent groups, a direct comparison is made with the spectra of two closely
related compounds: 4-fluorobenzoic acid and 3-methoxybenzoic acid. This document presents
experimental and predicted spectral data, detailed experimental protocols, and an in-depth
interpretation of the observed chemical shifts and coupling constants, making it a valuable
resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Comparative NMR Data Analysis

The following tables summarize the *H and *3C NMR spectral data for 4-fluoro-3-
methoxybenzoic acid and its selected analogues in DMSO-d6. The data for 4-fluoro-3-
methoxybenzoic acid includes experimentally observed values and high-quality predicted
values for a more complete analysis.

Table 1. 'H NMR Spectral Data (400 MHz, DMSO-d6)
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Chemical Coupling
Compound Shift (8) Multiplicity Constant Integration Assighment
ppm (J) Hz
4-Fluoro-3-
~13.0
methoxybenz ) brs - 1H COOH
) ) (predicted)
oic acid
7.61
(experimental m - 1H H-6
)
7.57
(experimental m - 1H H-2
)
7.34
(experimental m - 1H H-5
)
3.91
(experimental s - 3H OCHs
)
4-
Fluorobenzoi 13.11[1] brs - 1H COOH
c acid
8.05[1] dd J=8.8,56 2H H-2, H-6
7.34[1] t J=88 2H H-3, H-5
3-
~13.0
Methoxybenz ) brs - 1H COOH
) ) (predicted)
oic acid
7.55 d J=76 1H H-6
7.49 S - 1H H-2
7.41 t J=8.0 1H H-5
7.18 dd J=8.0,24 1H H-4
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3.82 s - 3H OCHs

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
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Compound Chemical Shift (6) ppm Assignment
4-Fluoro-3-methoxybenzoic

acid (Predicted) 166.5 COOH
153.5 (d, 1JCF = 248 Hz) C-4

147.9 C-3

125.0 C-1

123.8 (d, 3JCF =7 Hz) C-5

117.5 (d, 2JCF = 21 Hz) C-6

114.2 (d, 2JCF = 19 Hz) C-2

56.2 OCHs

4-Fluorobenzoic acid 166.7 COOH
164.2 (d, 1JCF = 251 Hz) C-4

132.5 (d, 3JCF = 9 Hz) C-2,C-6

127.8 (d, *JCF = 3 Hz) C-1

116.0 (d, 2JCF = 22 Hz) C-3,C-5

3-Methoxybenzoic acid 167.2 COOH
159.4 C-3

132.5 C-1

129.8 C-5

122.1 C-6

119.5 C-4

114.2 C-2

55.4 OCHs

Experimental Protocols
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NMR Sample Preparation: A sample of approximately 10-20 mg for *H NMR and 50-100 mg for
13C NMR of the solid carboxylic acid was dissolved in 0.6-0.7 mL of deuterated dimethyl
sulfoxide (DMSO-d6). The sample was thoroughly mixed using a vortex mixer to ensure
complete dissolution. The resulting solution was then transferred to a 5 mm NMR tube.

NMR Spectroscopic Analysis: *H and 13C NMR spectra were acquired on a Bruker Avance 400
MHz spectrometer. *H NMR spectra were recorded with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. 33C NMR spectra were
recorded with a spectral width of 240 ppm, an acquisition time of 1.1 seconds, and a relaxation
delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d6 (6
= 2.50 ppm for *H and & = 39.52 ppm for 3C) used for calibration.

Substituent Effects on NMR Spectra

The following diagram illustrates the influence of the electron-donating methoxy group and the
electron-withdrawing fluorine atom on the electron density of the aromatic ring in 4-fluoro-3-
methoxybenzoic acid, which in turn affects the *H and 3C NMR chemical shifts.
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Influence of Substituents on Aromatic Ring Electron Density
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Click to download full resolution via product page

Caption: Substituent effects on the aromatic ring of 4-fluoro-3-methoxybenzoic acid.

Interpretation of Spectral Data

IH NMR Spectrum of 4-Fluoro-3-methoxybenzoic acid:
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The *H NMR spectrum of 4-fluoro-3-methoxybenzoic acid in DMSO-d6 displays a broad
singlet for the carboxylic acid proton at approximately 13.0 ppm, which is characteristic for
benzoic acid derivatives.[2] The methoxy group protons appear as a sharp singlet at 3.91 ppm.
[2] The aromatic region shows a complex multiplet pattern for the three protons. Based on the
substituent effects, H-2 and H-6 are expected to be the most deshielded due to their proximity
to the electron-withdrawing carboxylic acid and fluorine groups. The multiplet observed
between 7.55 and 7.66 ppm is assigned to H-2 and H-6.[2] The proton at the 5-position (H-5),
being ortho to the electron-donating methoxy group and para to the carboxylic acid, is expected
to be the most shielded of the aromatic protons, appearing as a multiplet around 7.30-7.37

ppm.[2]
Comparison with Analogues:

e 4-Fluorobenzoic acid: The two aromatic protons (H-2 and H-6) adjacent to the carboxylic
acid group are observed as a doublet of doublets at 8.05 ppm, while the two protons (H-3
and H-5) adjacent to the fluorine atom appear as a triplet at 7.34 ppm.[1] The symmetry of
the molecule simplifies the spectrum compared to 4-fluoro-3-methoxybenzoic acid.

» 3-Methoxybenzoic acid: The aromatic protons show four distinct signals. The presence of the
methoxy group at the meta position relative to the carboxylic acid leads to a more complex
splitting pattern compared to the para-substituted 4-fluorobenzoic acid.

13C NMR Spectrum of 4-Fluoro-3-methoxybenzoic acid (Predicted):

The predicted 13C NMR spectrum provides valuable insights into the electronic environment of
each carbon atom. The carboxylic carbon appears at approximately 166.5 ppm. The carbon
attached to the fluorine (C-4) is significantly deshielded and exhibits a large one-bond carbon-
fluorine coupling constant (*JCF = 248 Hz). The carbon bearing the methoxy group (C-3) is also
deshielded. The other aromatic carbons show characteristic chemical shifts and smaller
carbon-fluorine coupling constants (2JCF and 3JCF), which are invaluable for unambiguous
signal assignment.

Comparison with Analogues:

e 4-Fluorobenzoic acid: The C-4 carbon directly attached to the fluorine atom shows a large
1JCF coupling constant, and due to symmetry, only four distinct carbon signals are observed
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in the spectrum.

o 3-Methoxybenzoic acid: The spectrum displays seven distinct signals, with the carbon
attached to the methoxy group (C-3) appearing at a characteristic downfield shift.

In conclusion, the NMR spectral analysis of 4-fluoro-3-methoxybenzoic acid, when compared
with its simpler analogues, clearly demonstrates the additive effects of the fluoro and methoxy
substituents on the chemical shifts of the aromatic protons and carbons. The electron-donating
nature of the methoxy group and the electron-withdrawing nature of the fluorine and carboxylic
acid groups create a unique electronic environment, resulting in a distinct and interpretable
NMR fingerprint for the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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